molecular formula C10H8N2O3 B1266357 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 32092-27-6

6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Cat. No. B1266357
CAS RN: 32092-27-6
M. Wt: 204.18 g/mol
InChI Key: BGVXSKKYJAOHOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidine derivatives often involves condensation reactions, starting from various precursors like methyl tetrahydro-4-oxo-3-thiophenecarboxylate condensed with aminonicotinic acid to form related compounds. These methods showcase the versatility and adaptability of synthesis routes for pyrido[1,2-a]pyrimidine derivatives, indicative of possible pathways for synthesizing the target compound (Connor et al., 1982).

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives reveals a core structure that can be modified at various positions to alter its physical and chemical properties. Quantum chemical calculations, including energy, electronic structure, and molecular geometry assessments, provide insights into the reactivity and interaction potentials of these compounds (Mamarakhmonov et al., 2016).

Chemical Reactions and Properties

Pyrido[1,2-a]pyrimidine derivatives engage in a variety of chemical reactions, including nitrating reactions and covalent hydration, reflecting their reactive nature. Studies on similar compounds reveal insights into their reaction mechanisms and the influence of substituents on their reactivity (Kress, 1994).

Physical Properties Analysis

The physical properties of pyrido[1,2-a]pyrimidine derivatives, such as solubility and crystalline structure, are crucial for their application and handling. Isostructural studies and crystallography offer valuable data on the molecular packing and intermolecular interactions within these compounds, aiding in understanding their physical behavior (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the applications and stability of pyrido[1,2-a]pyrimidine derivatives. Their interaction with nitrating agents and the effects of methylation are particularly noteworthy for understanding the chemical behavior and potential modifications of these compounds for specific applications (Ukrainets et al., 2015).

Scientific Research Applications

1. Anti-HIV-1 Agents

  • Application Summary: A series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives were synthesized and evaluated for their in vitro anti-HIV-1 activity .
  • Methods of Application: The compounds were tested against HIV-1 virus (NL4-3) in Hela cell cultures .
  • Results: Compounds 11e and 11b exhibited the highest activity among the synthesized compounds with an inhibition rate of 51% and 48% at a concentration of 100 μM, respectively .

2. Anti-Mycobacterial Agents

  • Application Summary: Substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates were synthesized as potential anti-mycobacterial agents .

3. Antibacterial Agents

  • Application Summary: The synthesized compounds possess significant antibacterial activity with respect to both Gram-positive and Gram-negative species .

4. Antiviral Agents

  • Application Summary: Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
  • Results: The antiviral activity of these compounds is almost on par with the well-known antiviral commercial drug, Ribavirin .

5. Biomimetic Catalyst

  • Application Summary: Supramolecular β-cyclodextrin has been used as a highly efficient, biodegradable, and reusable catalyst for the synthesis of 4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carbonitrile derivatives .
  • Methods of Application: The synthesis was carried out via a cascade reaction of aldehydes, malanonitrile and 2-aminopyridine in aqueous medium at 65 °C under ultrasonication .
  • Results: The procedure has the advantages of good yields, easy work-up, and environmentally friendly character .

6. Analgesic Activity

  • Application Summary: 2-hydroxy-8-methyl-4-oxo-N (pyridin-4-ylmethyl)-4H-pyrido [1,2-a]pyrimidine-3-carboxamide, a derivative of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, has been identified as a powerful analgesic .

7. Biomimetic Catalyst

  • Application Summary: Supramolecular β-cyclodextrin has been used as a highly efficient, biodegradable, and reusable catalyst for the synthesis of 4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carbonitrile derivatives .
  • Methods of Application: The synthesis was carried out via a cascade reaction of aldehydes, malanonitrile and 2-aminopyridine in aqueous medium at 65 °C under ultrasonication .
  • Results: This procedure has the advantages of good yields, easy work-up, and environmentally friendly character .

8. Antibacterial Agents

  • Application Summary: Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido [1,2- a] pyrimidin-4-one derivatives as antibacterial agents .

properties

IUPAC Name

6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-3-2-4-8-11-5-7(10(14)15)9(13)12(6)8/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVXSKKYJAOHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185888
Record name 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

CAS RN

32092-27-6
Record name 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032092276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IV Ukrainets, NL Bereznyakova, GP Petyunin… - Chemistry of …, 2007 - Springer
An improved method for the preparation and purification of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylates is proposed. According to 1 H and 13 C NMR …
Number of citations: 11 link.springer.com
L Crocetti, G Floresta, S Nazir, C Vergelli, A Bhogal… - Structural Chemistry, 2022 - Springer
We report here synthetic approaches to access new classes of small molecules based on three heterocyclic scaffolds, ie 3,7-dihydropyrimido[4,5-d]pyridazine-4,8-dione, 1,8-…
Number of citations: 3 link.springer.com

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